molecular formula C14H10Cl2O B3372743 1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one CAS No. 926254-63-9

1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one

Cat. No.: B3372743
CAS No.: 926254-63-9
M. Wt: 265.1 g/mol
InChI Key: RNKOSEHGDMAEHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one is an organic compound with the molecular formula C14H10Cl2O. It is a solid substance that is often used in various chemical research and industrial applications. The compound is characterized by the presence of two chlorine atoms attached to a phenyl ring, which is further connected to another phenyl ring through an ethanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses 3,4-dichlorobenzoyl chloride and benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is often purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often used.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products Formed:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Compounds with substituted functional groups in place of chlorine.

Scientific Research Applications

1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one can be compared with other similar compounds such as:

    3,4-Dichloroacetophenone: Similar structure but lacks the additional phenyl ring.

    4’-Chloroacetophenone: Contains only one chlorine atom and a single phenyl ring.

    4’-Fluoroacetophenone: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness: The presence of two chlorine atoms and an additional phenyl ring in this compound makes it unique compared to its analogs

Properties

IUPAC Name

1-[4-(3,4-dichlorophenyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O/c1-9(17)10-2-4-11(5-3-10)12-6-7-13(15)14(16)8-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKOSEHGDMAEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one
Reactant of Route 3
Reactant of Route 3
1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one
Reactant of Route 4
Reactant of Route 4
1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one
Reactant of Route 5
Reactant of Route 5
1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one
Reactant of Route 6
Reactant of Route 6
1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.